2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide
Description
2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a 2-fluorophenoxy group attached to an acetamide backbone, with an isochroman-3-ylmethyl substituent on the nitrogen atom. The compound’s structure combines a fluorine atom (electron-withdrawing) on the phenoxy ring, which may enhance metabolic stability and binding affinity, and a bicyclic isochroman moiety, which could improve lipophilicity and central nervous system (CNS) penetration.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-16-7-3-4-8-17(16)23-12-18(21)20-10-15-9-13-5-1-2-6-14(13)11-22-15/h1-8,15H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYSNKOHXDAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide typically involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-(2-fluorophenoxy)acetyl intermediate. This intermediate is then reacted with isochroman-3-ylmethylamine under suitable conditions to yield the final product. Common reagents and conditions may include:
Acylating Agent: Acetyl chloride or acetic anhydride
Catalyst: Base such as triethylamine or pyridine
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the fluorophenoxy group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Temperature: Varies depending on the reaction, typically from 0°C to reflux
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Research Findings and Implications
- Fluorine’s Role: Fluorinated phenoxy groups (as in the target compound) enhance metabolic stability and binding affinity compared to non-halogenated analogs, as seen in fluorinated pharmaceuticals .
- N-Substituent Diversity : Isochroman and related bicyclic groups (e.g., azabicyclo[3.2.1]octane) improve lipophilicity and CNS targeting, whereas sulfonyl or sulfamoyl groups increase hydrophilicity for peripheral actions .
- Biological Activities: Phenoxy acetamides with heterocyclic substituents (e.g., indole, benzothiazole) show diverse activities, including cytotoxicity, enzyme modulation, and herbicidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
